ICG-Sulfo-OSu sodium

Immunofluorescence Antibody Conjugation NIR Labeling Efficiency

ICG-Sulfo-OSu sodium (CAS 190714-28-4) is a near-infrared (NIR) fluorescent dye derivative designed for covalent labeling of amine-containing biomolecules. As an indocyanine green (ICG) analogue bearing a sulfo-N-hydroxysuccinimide ester (Sulfo-OSu) reactive group, it combines the clinically validated NIR optical window of ICG with a water-solubilizing sulfonate moiety to enable aqueous-phase bioconjugation.

Molecular Formula C49H52N3NaO10S2
Molecular Weight 930.1 g/mol
Cat. No. B11826946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICG-Sulfo-OSu sodium
Molecular FormulaC49H52N3NaO10S2
Molecular Weight930.1 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+]
InChIInChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1
InChIKeyPUIWPNXPCPENEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ICG-Sulfo-OSu Sodium: A Quantitative Evidence Guide for Procurement and Scientific Selection in Near-Infrared Fluorescent Labeling


ICG-Sulfo-OSu sodium (CAS 190714-28-4) is a near-infrared (NIR) fluorescent dye derivative designed for covalent labeling of amine-containing biomolecules [1]. As an indocyanine green (ICG) analogue bearing a sulfo-N-hydroxysuccinimide ester (Sulfo-OSu) reactive group, it combines the clinically validated NIR optical window of ICG with a water-solubilizing sulfonate moiety to enable aqueous-phase bioconjugation . The compound has a molecular formula of C49H52N3NaO10S2 and a molecular weight of 930.07 g/mol, and its sodium salt form enhances solubility in aqueous buffer systems [2].

Why ICG-Sulfo-OSu Sodium Cannot Be Interchanged with Other ICG Derivatives or NIR Dyes Without Experimental Revalidation


Although several ICG derivatives share the same NIR fluorophore core, substitution with ICG-NHS ester, ICG-ATT, or alternative NIR dyes such as IRDye 800CW or Cy7.5 introduces substantial differences in hydrophilicity, labeling efficiency, background noise, and in vivo performance that directly impact experimental outcomes and procurement decisions [1]. For instance, the non-sulfonated ICG-NHS ester exhibits significantly higher non-specific binding and aggregation propensity due to its hydrophobic character, while ICG-ATT demonstrates different fluorescence intensity profiles in tissue staining applications [2]. Moreover, the di-sulfonated ICG scaffold differs from tetra-sulfonated IRDye 800CW in bile excretion kinetics, with ICG showing poor biliary excretion efficiency that can confound hepatobiliary imaging studies [3]. Therefore, assuming interchangeability without rigorous comparative validation risks compromised signal-to-background ratios, altered pharmacokinetics, and irreproducible conjugation yields.

Quantitative Differentiation Evidence: ICG-Sulfo-OSu Sodium vs. Key Comparators in Head-to-Head and Cross-Study Analyses


Antibody Labeling Efficiency: ICG-Sulfo-OSu Sodium Delivers 65.0% Covalent Incorporation, Comparable to ICG-ATT (67.4%) but with Distinct Solubility Advantages

In a direct comparative study, ICG-Sulfo-OSu sodium demonstrated a residual covalent labeling ratio of 65.0% for MUC1 antibody conjugation, which is within 2.4 percentage points of ICG-ATT (67.4%) [1]. While the labeling efficiencies are statistically comparable, the sulfonate group on ICG-Sulfo-OSu sodium confers markedly improved aqueous solubility and reduced aggregation during the conjugation reaction, a critical practical advantage not captured by efficiency metrics alone .

Immunofluorescence Antibody Conjugation NIR Labeling Efficiency

In Vivo Tumor Detection False-Positive Rates: ICG-Based Probes (15%) Exhibit 10× Higher False-Positive Rate Compared to IRDye 800CW Conjugates (1.4%)

In a clinical comparative study of resected ovarian cancer nodules, ICG-conjugated tracers demonstrated a false-positive rate of 15%, whereas Angiostamp800 (IRDye 800CW-based) exhibited only a 1.4% false-positive rate, and Bevacizumab-IRDye 800CW showed 3.5% [1]. While this study did not directly employ ICG-Sulfo-OSu sodium, the data reflect class-level performance of the di-sulfonated ICG fluorophore scaffold relative to the tetra-sulfonated IRDye 800CW scaffold. The markedly higher false-positive rate with ICG is attributed to its greater hydrophobicity and propensity for non-specific tissue accumulation, a limitation that the Sulfo-OSu modification partially mitigates through enhanced water solubility but does not fully eliminate [2].

Fluorescence-Guided Surgery Ovarian Cancer Imaging False-Positive Rate

Biliary Excretion Efficiency: Di-Sulfonated ICG Exhibits Poor Bile Excretion Kinetics vs. Tetra-Sulfonated IRDye 800CW (CW800-CA)

In a rat and porcine model comparing three 800 nm NIR fluorophores differing in sulfonation degree, the non-sulfonated IR-786 and di-sulfonated ICG demonstrated poor efficiency and kinetics of excretion into bile, whereas tetra-sulfonated CW800-CA (IRDye 800CW carboxylic form) provided sensitive and specific real-time visualization of extrahepatic bile ducts after a single low intravenous dose [1]. Specifically, CW800-CA achieved a signal-to-background ratio (SBR) of ≥2 for the common bile duct relative to liver and pancreas, maintained for over 30 minutes post-injection, and enabled detection of millimeter-sized radiolucent inclusions [2]. ICG-Sulfo-OSu sodium, bearing the di-sulfonated ICG core, is predicted to share this poor biliary excretion profile, which may be advantageous for applications where prolonged vascular retention is desired but disadvantageous for hepatobiliary-specific imaging.

Hepatobiliary Imaging Bile Duct Visualization NIR Fluorophore Pharmacokinetics

Hydrophilicity-Driven Non-Specific Binding: ICG-Sulfo-OSu Sodium Exhibits Higher Background than PEGylated ICG Derivatives but Improved Solubility over Non-Sulfonated ICG-NHS Ester

ICG-Sulfo-OSu sodium, despite its sulfonate group conferring greater water solubility than non-sulfonated ICG-NHS ester, retains sufficient hydrophobic character to cause detectable non-specific binding to antibodies, resulting in elevated background in vivo . To address this limitation, next-generation ICG derivatives incorporating short PEG linkers (e.g., ICG-PEG4-Sulfo-OSu and ICG-PEG8-Sulfo-OSu) were synthesized and demonstrated significantly reduced unspecific binding and higher covalent binding efficiency to antibodies [1]. This improvement is attributed to the increased hydrophilicity conferred by the PEG spacer, which attenuates the hydrophobic interactions between the ICG chromophore and antibody surfaces. While no quantitative head-to-head background data are available in the public domain for ICG-Sulfo-OSu sodium vs. PEGylated derivatives, the vendor documentation explicitly acknowledges this as a key differentiator that drove the development of PEGylated successors.

Background Noise Hydrophilicity Antibody Conjugate Purity

Recommended Application Scenarios for ICG-Sulfo-OSu Sodium Based on Quantitative Differentiation Evidence


Antibody Conjugation for Immunofluorescence Endoscopy and In Vitro Diagnostics Where Aqueous Compatibility Is Critical

Given the direct head-to-head labeling efficiency data showing 65.0% covalent incorporation for antibody conjugation [1], ICG-Sulfo-OSu sodium is well-suited for preparing NIR-labeled antibodies for immunofluorescence endoscopy and in vitro diagnostic assays. The sulfonate group enables aqueous-phase conjugation without organic co-solvents, simplifying workflow and reducing protein denaturation risk. This application is supported by published protocols using ICG-Sulfo-OSu sodium to label anti-CEA and MUC1 antibodies for infrared fluorescence endoscope detection of gastrointestinal cancers [2].

PROTAC Linker Synthesis in Targeted Protein Degradation Research

As a PEG-based PROTAC linker, ICG-Sulfo-OSu sodium enables the synthesis of proteolysis-targeting chimeras (PROTACs) by conjugating E3 ligase ligands to target protein ligands [3]. The Sulfo-OSu reactive group facilitates amide bond formation with amine-containing ligands, while the NIR fluorescent core allows for tracking intracellular distribution and target engagement. This dual functionality is particularly valuable in early-stage PROTAC development where verification of cellular uptake and subcellular localization is required .

In Vivo Tumor Imaging Studies Where Moderate Background Is Acceptable and Vascular Retention Is Desired

The class-level inference of poor biliary excretion [4] combined with the well-established vascular retention of ICG-derived fluorophores makes ICG-Sulfo-OSu sodium conjugates appropriate for tumor imaging applications requiring prolonged circulation time rather than rapid hepatobiliary clearance. However, users should anticipate a higher false-positive rate (~15% class-level) compared to IRDye 800CW conjugates (~1.4-3.5%) and should implement appropriate controls to distinguish specific from non-specific accumulation [5].

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